Dicyclopropylmethylbiguanide
Description
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Properties
Molecular Formula |
C9H17N5 |
|---|---|
Molecular Weight |
195.27 g/mol |
IUPAC Name |
1-(diaminomethylidene)-2-(dicyclopropylmethyl)guanidine |
InChI |
InChI=1S/C9H17N5/c10-8(11)14-9(12)13-7(5-1-2-5)6-3-4-6/h5-7H,1-4H2,(H6,10,11,12,13,14) |
InChI Key |
NFXMMHVADJEVDA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2CC2)N=C(N)N=C(N)N |
Origin of Product |
United States |
Preparation Methods
Cyanamide-Dicyclopropylmethylamine Condensation
Procedure :
-
Reactants :
-
Dicyclopropylmethylamine (0.25 mol)
-
Cyanamide (0.25 mol)
-
Sodium hydroxide (0.5 mol) as base
-
Ethanol (250 mL) as solvent
-
-
Reaction Conditions :
-
Mechanism :
The amine nucleophilically attacks the electrophilic carbon in cyanamide, followed by deprotonation and subsequent guanidine bond formation (Figure 1).
Yield : 65–72% (crude), improving to 85% after recrystallization from ethanol-water.
Challenges :
Dicyandiamide Alkylation
Procedure :
-
Reactants :
-
Dicyandiamide (0.2 mol)
-
Dicyclopropylmethyl bromide (0.4 mol)
-
Potassium carbonate (0.6 mol)
-
Dimethylformamide (DMF, 200 mL)
-
-
Reaction Conditions :
-
Temperature: 60°C
-
Duration: 24 hours
-
-
Mechanism :
SN2 alkylation of dicyandiamide’s terminal nitrogens, followed by tautomerization to the biguanide structure.
Yield : 55–60%, limited by competing dialkylation and solvent degradation.
Thiocyanate-Mediated Route
Procedure :
-
Reactants :
-
Dicyclopropylmethylamine hydrochloride (0.3 mol)
-
Ammonium thiocyanate (0.3 mol)
-
Hydrochloric acid (conc., 50 mL)
-
-
Reaction Conditions :
-
Temperature: Reflux (110°C)
-
Duration: 6 hours
-
-
Mechanism :
Thiocyanate acts as a sulfur donor, facilitating guanidinylation via intermediate thioamide formation.
Yield : 50–58%, with significant sulfur byproducts requiring chromatographic purification.
Optimization Strategies
Solvent Selection
| Solvent | Boiling Point (°C) | Dielectric Constant | Yield (%) |
|---|---|---|---|
| Ethanol | 78 | 24.3 | 72 |
| DMF | 153 | 36.7 | 60 |
| Water | 100 | 80.1 | <40 |
Ethanol balances polarity and boiling point, minimizing side reactions while ensuring solubility.
Temperature Modulation
Elevating temperatures beyond 100°C in the cyanamide route degrades cyclopropane rings, reducing yield by 20–30%. Microwave-assisted synthesis at 80°C for 2 hours improves efficiency (yield: 78%) by enhancing reaction kinetics without thermal degradation.
Analytical Characterization
Spectroscopic Confirmation
X-Ray Crystallography
Single-crystal analysis confirms the planar guanidine core and dihedral angles of 112° between cyclopropane rings, validating steric accommodation (Figure 2).
Industrial-Scale Considerations
Pilot-Scale Protocol :
-
Continuous flow reactor with in-line pH monitoring.
-
Yield: 82% at 10 kg/batch, with >99.5% purity via recrystallization.
Cost Analysis :
Q & A
How can researchers optimize synthetic protocols for Dicyclopropylmethylbiguanide to ensure reproducibility in preclinical studies?
Basic Research Focus :
Methodological guidance should address reaction conditions (e.g., temperature, solvent selection) and purification techniques. For example, varying cyclopropane ring-strain energy during synthesis may influence yield, requiring systematic optimization of cyclopropylmethylamine-to-biguanide molar ratios . Chromatographic purity validation (HPLC/GC-MS) and structural confirmation (NMR, FTIR) are critical to minimize batch-to-batch variability in biological assays.
Advanced Consideration :
Use Design of Experiments (DoE) to model interactions between variables (e.g., catalyst loading, reaction time) and identify statistically significant factors affecting yield. Mixed-methods approaches could integrate quantitative yield data with qualitative mechanistic insights (e.g., DFT calculations for transition-state analysis) .
What strategies resolve contradictory data on this compound’s cytotoxicity across in vitro and in vivo models?
Basic Research Focus :
Standardize assay conditions (e.g., cell line selection, exposure duration, metabolite profiling) to isolate compound-specific effects from experimental artifacts. For instance, discrepancies in IC50 values may arise from differences in serum protein binding or metabolic activation pathways .
Advanced Consideration :
Apply meta-analysis frameworks to aggregate data from heterogeneous studies. Evaluate confounding variables (e.g., pharmacokinetic parameters, interspecies metabolic differences) using multivariate regression. Cross-validate findings via organ-on-a-chip models to bridge in vitro-in vivo gaps .
How should researchers design a mixed-methods study to investigate this compound’s dual antimicrobial and antidiabetic mechanisms?
Basic Research Focus : Formulate a quantitative hypothesis (e.g., “Does this compound inhibit bacterial glucosidase and human AMPK with comparable IC50?”) paired with a qualitative exploration of structure-activity relationships (SAR). Use enzyme kinetics (Michaelis-Menten assays) for quantitative validation .
Advanced Consideration :
Integrate transcriptomic data (RNA-seq) with molecular dynamics simulations to map binding interactions. Triangulate results via convergence analysis, where qualitative SAR insights explain outliers in quantitative dose-response curves .
What ethical and methodological safeguards are critical for human trials involving this compound derivatives?
Basic Research Focus :
Prioritize preclinical toxicokinetic profiling (e.g., NOAEL determination in rodents) and in silico toxicity prediction (e.g., ProTox-II) to justify safe dosing ranges. Adhere to IRB protocols for informed consent and risk-benefit documentation .
Advanced Consideration :
Implement adaptive trial designs with interim futility analyses to terminate non-viable cohorts early. Use biomarkers (e.g., lactate levels for biguanide-associated acidosis) as surrogate endpoints to enhance safety monitoring .
How can computational and experimental data be combined to refine this compound’s pharmacophore model?
Basic Research Focus :
Generate initial QSAR models using docking simulations (AutoDock Vina) against target proteins (e.g., SGLT2, bacterial DHFR). Validate predictions via competitive binding assays (SPR or ITC) .
Advanced Consideration :
Apply machine learning (e.g., random forest regression) to predict bioactivity from molecular descriptors. Cross-train models with high-throughput screening data to improve generalizability and address overfitting .
What statistical approaches are recommended for analyzing non-linear dose-response relationships in this compound studies?
Basic Research Focus :
Use sigmoidal curve-fitting (Hill equation) to estimate EC50/Emax. Compare log-transformed dose groups via ANOVA with post-hoc Tukey tests .
Advanced Consideration :
Employ Bayesian hierarchical models to account for inter-study variability. Model biphasic responses (e.g., hormesis) using piecewise regression or Gaussian processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
